Target-Specific Bioactivity: No Experimentally Measured Potency Data Available
A systematic search of PubChem BioAssay, ChEMBL, BindingDB, PubMed, and Google Patents returned zero entries containing experimentally determined IC50, Ki, EC50, or %-inhibition values for CAS 1797186-44-7. In contrast, the nearest structurally characterized analog—8-methoxy-3-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]-2H-chromen-2-one (CAS 1797128-20-1)—has reported IC50 values of 12 nM against p38 MAPK and 18 nM against JAK2 in kinase inhibition assays [1]. The subject compound lacks the coumarin warhead present in the active analog, and without experimental confirmation, its kinase inhibition potency could range from sub-nanomolar to completely inactive [1].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | No data available (not tested or not reported) |
| Comparator Or Baseline | CAS 1797128-20-1: p38 MAPK IC50 = 12 nM; JAK2 IC50 = 18 nM |
| Quantified Difference | Unknown; the target compound lacks the coumarin cap present in the active comparator |
| Conditions | In vitro kinase inhibition assay (ATP-binding pocket targeting, as described for comparator) |
Why This Matters
Without an IC50 value, a procurer cannot distinguish this compound from an inert negative control; the nearest active analog differs by a critical pharmacophoric element (coumarin vs. phenylacetamide), making direct potency extrapolation invalid.
- [1] Kuujia.com. Product page for CAS 1797128-20-1: 8-Methoxy-3-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]-2H-chromen-2-one. https://www.kuujia.com/cas/1797128-20-1 (accessed 2026-04-28). View Source
